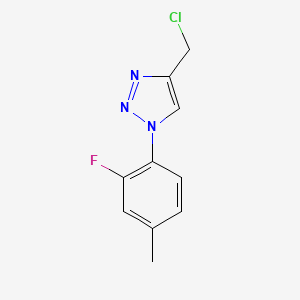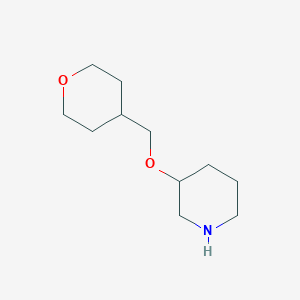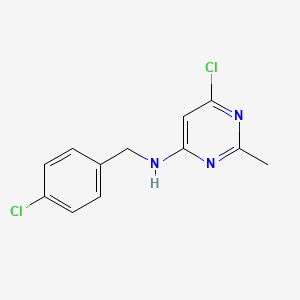
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole, also known as CFT, is a novel triazole compound with a wide range of potential applications in scientific research. It is a highly versatile molecule, with a unique combination of properties that make it ideal for use in a variety of experiments. CFT is a relatively new compound, and as such, it is important to understand its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
Crystallographic and Molecular Interaction Studies
Research has demonstrated the significance of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives. These interactions are crucial in biological activities and have been extensively studied through techniques like X-ray diffraction, DSC, TGA, and Hirshfeld surface analysis. The interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, providing insights into the molecular behavior of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Characterization of Energetic Salts
The compound has been involved in the synthesis of triazolyl-functionalized monocationic energetic salts and subsequent protonation to produce diquaternary salts. These salts are characterized by their good thermal stability and relatively high density, making them of interest in various applications (Wang, Gao, Ye, & Shreeve, 2007).
Molecular Modeling and Antimicrobial Studies
1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal agents. The research indicates significant antibacterial and antifungal activities, with the structure-activity relationship being explored through molecular docking studies (El-Reedy & Soliman, 2020).
Synthesis of Anticonvulsant Compounds
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole has been used in the synthesis of novel compounds with potential anticonvulsant activities. These compounds have been recommended for further studies due to their significant pharmacological profiles (Perekhoda).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-10(9(12)4-7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSAHFHZZVDUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)

![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)
![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)

![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)
![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)